molecular formula C11H10N2O4S B2701395 (5-Anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid CAS No. 1009603-84-2

(5-Anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid

Cat. No.: B2701395
CAS No.: 1009603-84-2
M. Wt: 266.27
InChI Key: TXUWWXHCSHTZLG-UHFFFAOYSA-N
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Description

(5-Anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid is a rhodanine-3-acetic acid (RAA) derivative characterized by a 1,3-thiazolidin-2,4-dione core substituted with an anilino group at position 5 and an acetic acid moiety at position 3. Rhodanine derivatives have been studied since the early 20th century, with RAA first synthesized by Körner in 1908 . These compounds exhibit diverse biological activities, including antifungal, antimycobacterial, and enzyme inhibitory properties . The target compound’s structure distinguishes it from classical RAA derivatives, which typically feature arylalkylidene substituents at position 5 via Knoevenagel condensations . Its anilino substitution may influence solubility, lipophilicity, and target interactions, making it a unique candidate for therapeutic applications.

Properties

IUPAC Name

2-(5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4S/c14-8(15)6-13-10(16)9(18-11(13)17)12-7-4-2-1-3-5-7/h1-5,9,12H,6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUWWXHCSHTZLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

(5-Anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

(5-Anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (5-Anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations

Key structural differences between (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid and related compounds include:

  • Position 5 Substituents: Arylalkylidene Derivatives: Most RAA derivatives, such as [(5Z)-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)]acetic acid, feature conjugated arylalkylidene groups formed via aldehyde/ketone condensations . These substituents enhance π-π stacking and electron delocalization.
  • Oxo/Thioxo Groups : Unlike 4-oxo-2-thioxo derivatives (e.g., epalrestat), the target compound has 2,4-dioxo groups, which may alter redox properties and enzyme interactions .
Table 1: Structural and Functional Comparison
Compound Name Position 5 Substituent Oxo/Thioxo Groups Key Activities References
This compound Anilino (C₆H₅NH-) 2,4-dioxo Research phase (limited data)
[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid Benzylidene 4-oxo, 2-thioxo Antifungal, antimycobacterial
Epalrestat 5-(4-Methylbenzylidene) 4-oxo, 2-thioxo Aldose reductase inhibition
{(5Z)-[4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]}acetic acid Pyridinylmethylidene 4-oxo, 2-thioxo Antifungal (Candida spp.)

Physicochemical Properties

  • Lipophilicity: Arylalkylidene derivatives show logK values (RP-HPLC) ranging from 1.2–2.8, correlating with calculated logP values .
  • Solubility: Epalrestat’s poor water solubility is mitigated by salt formation . The target compound’s dioxo configuration and anilino group may favor salt formation, enhancing bioavailability.

Structure-Activity Relationship (SAR) Insights

  • Carboxylic Acid Requirement : Free carboxylic acid is essential for antifungal and enzyme inhibitory activities, as seen in arylalkylidene derivatives .
  • Substituent Effects: Arylalkylidene vs. Anilino: Conjugated arylalkylidene groups enhance antifungal activity, likely through membrane interaction or target binding. The anilino group’s NH may facilitate hydrogen bonding with biological targets . Oxo/Thioxo vs. Dioxo: The 2-thioxo group in classical derivatives contributes to redox activity and metal chelation, whereas the dioxo configuration may favor hydrogen-bond acceptor interactions .

Biological Activity

(5-Anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid, known by its CAS number 1009603-84-2, is a thiazolidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique thiazolidine structure, which is known to exhibit various pharmacological properties including anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of this compound is C11H10N2O4SC_{11}H_{10}N_{2}O_{4}S, with a molecular weight of 266.27 g/mol. The compound features a thiazolidine ring that contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidine derivatives. For instance, compounds structurally related to this compound have shown selective cytotoxicity against various cancer cell lines:

Cell Line IC50 (µM) Reference
K5628.5 - 14.9
HeLa8.9 - 15.1
MDA-MB-36112.7 - 25.6

The mechanism of action appears to involve the induction of apoptosis through both extrinsic and intrinsic pathways in cancer cells such as HeLa .

Antimicrobial Activity

Thiazolidine derivatives are also noted for their antimicrobial properties. In vitro studies have demonstrated significant activity against various bacterial strains and fungi:

Microorganism Activity Reference
Candida albicansMIC = 0.125 - 0.5 mg/L
Staphylococcus aureusModerate activity
Escherichia coliVariable activity

The compound's ability to inhibit the growth of pathogenic microorganisms suggests it could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has been associated with anti-inflammatory effects. Studies indicate that thiazolidine derivatives can reduce pro-inflammatory cytokines and reactive oxygen species (ROS) levels in macrophage models . This positions them as potential therapeutic agents for inflammatory diseases.

Case Studies

A notable study investigated the cytotoxic effects of a series of thiazolidine derivatives on multiple cancer cell lines. The results indicated that certain derivatives exhibited lower IC50 values compared to standard chemotherapeutics like cisplatin, highlighting their potential as effective anticancer agents .

Another investigation focused on the antifungal activity of thiazolidines against clinical isolates of Candida spp., revealing that some compounds demonstrated potent inhibitory effects at low concentrations . These findings underscore the therapeutic promise of these compounds in treating infections caused by resistant strains.

Q & A

Q. Key Analytical Methods :

  • FTIR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and thioamide (C=S, ~1250 cm⁻¹) groups.
  • NMR : Assigns protons on the anilino group (δ 6.5–7.5 ppm) and acetic acid side chain (δ 3.8–4.2 ppm) .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Answer:
Optimization strategies include:

  • Solvent selection : Acetic acid/acetic anhydride mixtures enhance cyclization efficiency by stabilizing intermediates .
  • Catalyst tuning : Sodium acetate vs. triethylamine for pH control (pH 4–6 optimal for thiazolidinone ring closure) .
  • Temperature modulation : Reflux (110–120°C) reduces side reactions (e.g., hydrolysis of the thioamide group) .
  • Mole ratios : Excess chloroacetic acid (1.2–1.5 eq.) drives alkylation to completion .

Example : A 72% yield was achieved using 1.3 eq. chloroacetic acid in refluxing acetic acid with sodium acetate (0.1 eq.) .

Basic: Which spectroscopic and chromatographic methods validate structural integrity?

Answer:

  • LC-MS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 323.2 for C₁₂H₁₀N₂O₄S₂) and absence of impurities .
  • ¹³C NMR : Identifies carbonyl carbons (C=O at ~170 ppm) and thiazolidinone ring carbons (C-S at ~45 ppm) .
  • XRD : Resolves crystal packing and hydrogen-bonding networks in solid-state studies .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:
Contradictions often arise from:

  • Structural analogs : Subtle substituent changes (e.g., halogen vs. methoxy groups) alter PPAR-γ binding affinity, impacting antidiabetic activity .
  • Assay variability : Use standardized protocols (e.g., MTT assay for cytotoxicity, MIC for antimicrobial testing) .

Q. Case Study :

Compound ModificationIC₅₀ (PPAR-γ Activation)Source
5-(4-Chloroanilino) derivative12.3 µM
5-(4-Methoxyanilino) derivative8.7 µM

Adjusting the anilino substituent’s electron-withdrawing/donating properties can explain potency differences .

Advanced: What computational methods predict target interactions and SAR?

Answer:

  • Molecular docking (AutoDock/Vina) : Models binding to PPAR-γ or bacterial enoyl-ACP reductase .
  • QSAR studies : Correlate Hammett constants (σ) of anilino substituents with antimicrobial log(1/MIC) values .
  • MD simulations : Assess stability of ligand-protein complexes (e.g., RMSD <2 Å over 100 ns) .

Example : A QSAR model (R² = 0.89) showed electron-donating groups enhance antidiabetic activity by improving H-bonding with PPAR-γ .

Advanced: What strategies enable regioselective modification of the thiazolidinone core?

Answer:

  • Protecting groups : Use Boc for the anilino NH to direct alkylation to the N3 position .
  • Microwave-assisted synthesis : Enhances selectivity for 5-arylidene derivatives (80% yield in 15 min vs. 6 h conventional) .
  • Metal catalysis : Pd-mediated cross-coupling for C5 functionalization (e.g., Suzuki-Miyaura for biaryl derivatives) .

Basic: What biological activities are associated with this compound?

Answer:

  • Antidiabetic : PPAR-γ agonism (EC₅₀ = 10–50 µM) .
  • Antimicrobial : Broad-spectrum activity against S. aureus (MIC = 8–32 µg/mL) and E. coli .
  • Anticancer : Induces apoptosis in HepG2 cells (IC₅₀ = 25 µM) via caspase-3 activation .

Advanced: How to design SAR studies for enhanced potency?

Answer:

  • Core modifications : Introduce sp²-hybridized groups at C5 (e.g., benzylidene) to improve PPAR-γ binding .
  • Side-chain variation : Replace acetic acid with propionic acid to modulate logP and bioavailability .
  • Hybridization : Conjugate with indole moieties (e.g., ) for dual-target (antidiabetic + anticancer) activity .

Q. SAR Table :

Substituent (R)PPAR-γ EC₅₀ (µM)logP
4-Cl-C₆H₄12.32.1
4-OCH₃-C₆H₄8.71.8
3-NO₂-C₆H₄35.62.5

Advanced: How to analyze metabolic stability in preclinical models?

Answer:

  • Microsomal assays : Incubate with rat liver microsomes (RLM) and measure t₁/₂ via LC-MS.
  • CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify isoform-specific interactions .
  • Metabolite ID : HR-MS/MS to detect hydroxylation or glucuronidation products .

Data : 60% remaining after 1 h in RLM, with primary metabolite being 4-hydroxyanilino derivative .

Advanced: What techniques resolve racemic mixtures in stereoisomeric analogs?

Answer:

  • Chiral HPLC : Use amylose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients .
  • X-ray crystallography : Assign absolute configuration via anomalous scattering (e.g., ’s (5R)-isomer) .
  • CD spectroscopy : Correlate Cotton effects (e.g., positive at 220 nm for R-configuration) .

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